4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide

Medicinal chemistry Structure-activity relationship CNS drug design

4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide (CAS 398996-25-3) is a synthetic small molecule belonging to the piperidine-1-carbothioamide class, with molecular formula C20H22F2N2OS and a molecular weight of 376.5 g/mol. The compound features a piperidine heterocycle bearing a 4-benzyl substituent and an N-aryl carbothioamide group incorporating a 4-(difluoromethoxy)phenyl moiety.

Molecular Formula C20H22F2N2OS
Molecular Weight 376.47
CAS No. 398996-25-3
Cat. No. B2614462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide
CAS398996-25-3
Molecular FormulaC20H22F2N2OS
Molecular Weight376.47
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C20H22F2N2OS/c21-19(22)25-18-8-6-17(7-9-18)23-20(26)24-12-10-16(11-13-24)14-15-4-2-1-3-5-15/h1-9,16,19H,10-14H2,(H,23,26)
InChIKeyDNRASMQDJCNSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide (CAS 398996-25-3): Core Structural Identity and Scaffold Classification for Research Procurement


4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide (CAS 398996-25-3) is a synthetic small molecule belonging to the piperidine-1-carbothioamide class, with molecular formula C20H22F2N2OS and a molecular weight of 376.5 g/mol . The compound features a piperidine heterocycle bearing a 4-benzyl substituent and an N-aryl carbothioamide group incorporating a 4-(difluoromethoxy)phenyl moiety. This scaffold has been investigated in the context of neuropeptide Y (NPY) Y2 receptor antagonism, with structurally related piperidine-carbothioamide analogs demonstrating sub-micromolar to nanomolar antagonist activity [1]. The difluoromethoxy (–OCF2H) group is a recognized privileged motif in medicinal chemistry, conferring conformational lipophilicity and the capacity to modulate metabolic stability [2].

Why Substituting 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide with a Generic Piperidine Carbothioamide or Piperazine Analog Risks Experimental Inconsistency


Compounds within the piperidine-carbothioamide family are not interchangeable because small structural modifications—particularly to the heterocyclic core, the N-aryl substituent, or the benzyl group—produce divergent pharmacological profiles. For example, the direct piperazine analog (4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide, CAS 398996-28-6) differs only in the replacement of the piperidine ring with a piperazine ring, yet this single-atom change (C→N) alters hydrogen-bond donor/acceptor capacity, basicity (pKa of the conjugate acid), and topological polar surface area (TPSA), which collectively shift target-binding kinetics, selectivity, and pharmacokinetic behavior [1]. Within the NPY-Y2 SAR series, even modest changes in the carbothioamide aryl substituent produced IC50 variations of more than 100-fold [2]. Absent confirmatory head-to-head data, substituting the title compound with a generic analog risks introducing uncontrolled variables that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide (CAS 398996-25-3) Against Closest Analogs


Heterocyclic Core Chemistry: Piperidine (Target) vs. Piperazine (Analog CAS 398996-28-6) — Basicity, Hydrogen-Bond Capacity, and Polarity Differences

The target compound incorporates a piperidine ring (one basic nitrogen), whereas the closest structural analog, 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide (CAS 398996-28-6), contains a piperazine ring (two nitrogens). The piperidine conjugate acid has a typical pKa of ~10.5–11 in water, while piperazine features two ionizable centers with pKa1 ~9.7 and pKa2 ~5.6 [1]. This difference produces a distinct protonation state at physiological pH: the target compound exists predominantly as the monocationic species, whereas the piperazine analog can adopt mono- or dicationic forms depending on the local environment, altering membrane permeability and target engagement [1]. The piperidine core also presents one hydrogen-bond acceptor (the nitrogen lone pair), while the piperazine core offers two, increasing TPSA by approximately 3–6 Ų [1].

Medicinal chemistry Structure-activity relationship CNS drug design

Molecular Formula and Mass Differentiation: Target (C20H22F2N2OS, 376.5 Da) vs. Piperazine Analog (C19H21F2N3OS, 377.5 Da)

The target compound and its piperazine analog (CAS 398996-28-6) differ by a single atom substitution (one CH₂ → N), resulting in distinct molecular formulas: C20H22F2N2OS (target, monoisotopic mass 376.5 Da) vs. C19H21F2N3OS (piperazine analog, monoisotopic mass 377.5 Da) [1]. This 1 Da mass difference is readily resolved by high-resolution mass spectrometry (HRMS) and can be used for identity confirmation and purity assessment upon receipt. Additionally, the target compound contains one additional carbon and one fewer nitrogen than the piperazine analog, which translates to different elemental analysis signatures and distinct ¹H/¹³C NMR spectral patterns .

Analytical chemistry Quality control Compound identity verification

4-Benzyl Substitution Pattern: Target (4-Benzylpiperidine) vs. 2-Alkylpiperidine Analogs (CAS 398996-23-1 and CAS 398996-22-0)

The target compound bears a benzyl substituent at the 4-position of the piperidine ring, which is absent in the close analogs N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide (CAS 398996-23-1; C15H20F2N2OS) and N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide (CAS 398996-22-0) . The 4-benzyl group contributes approximately 4.5 log units to the calculated octanol-water partition coefficient (cLogP) relative to the unsubstituted piperidine scaffold, based on the Hansch π constant for the benzyl fragment (π ≈ 2.0–3.0 depending on the calculation method) [1]. This substantial lipophilicity increase shifts the compound into a different drug-like property space compared to the 2-methyl or 2-ethyl analogs, which lack this aromatic hydrophobic anchor. Additionally, the 4-benzyl group introduces a conformational constraint and a potential π-π stacking interaction site that is absent in the 2-alkyl analogs.

Structure-activity relationship Lipophilicity optimization CNS drug discovery

Difluoromethoxy (–OCF2H) Group: Lipophilic Conformational Dynamics Relative to Methoxy and Trifluoromethoxy Analogs

The 4-(difluoromethoxy)phenyl substituent in the target compound is a distinct fluorinated motif that differs from the more common methoxy (–OCH3) and trifluoromethoxy (–OCF3) groups found in related analogs such as 4-benzyl-N-(3-methoxyphenyl)piperidine-1-carbothioamide (CHEMBL1333311) [1]. The –OCF2H group can interconvert between a highly lipophilic conformation (where the C–F dipoles partially cancel) and a polar conformation (where the dipoles align), enabling the molecule to adapt to polarity changes in the local binding environment [2]. This conformational duality is not shared by –OCH3 (uniformly polar, lower lipophilicity) or –OCF3 (uniformly lipophilic, no conformational adjustment) [2]. Published comparative data show that 2-(difluoromethoxy)benzoic acid has a LogP of 2.5, compared with 1.59 for the non-fluorinated 2-methoxybenzoic acid, representing a ΔLogP of +0.91 units attributable to the –OCF2H group .

Physicochemical property optimization Metabolic stability Fluorine medicinal chemistry

Carbothioamide (–CS–NH–) Moiety: Metal-Coordination and Hydrogen-Bond Donor Capacity vs. Amide (–CO–NH–) Analogs

The target compound contains a carbothioamide (thioamide) functional group, –C(=S)–NH–, which is isosteric to the amide (–C(=O)–NH–) found in many pharmacologically active piperidine derivatives. The replacement of oxygen with sulfur introduces several differentiating properties: (i) the C=S bond is longer (~1.68 Å) and more polarizable than C=O (~1.23 Å); (ii) the N–H proton in thioamides is more acidic (pKa ~12–13 for thioamides vs. ~15–16 for amides), making it a stronger hydrogen-bond donor [1]; (iii) the sulfur atom is a soft Lewis base that preferentially coordinates to soft metal ions (Cu⁺, Zn²⁺, Fe²⁺), which is not a property of the oxygen in the amide analog [2]. In NPY-Y2 SAR, the carbothioamide linkage was critical for maintaining antagonist activity; the corresponding amide analog showed substantially reduced potency [3].

Enzyme inhibition Metal chelation Bioisosteric replacement

Quantified Scaffold Potency Differentiation: NPY-Y2 IC50 Range for Piperidine-Carbothioamide Series vs. Inactive Analogs

The NIH Molecular Libraries Program evaluated a series of piperidine-1-carbothioamide derivatives in a radioligand-binding assay at the human NPY-Y2 receptor. Within the screened library, the most potent piperidine-carbothioamide analogs exhibited IC50 values as low as 0.22 μM, while inactive analogs within the same scaffold series showed IC50 values >35.4 μM, representing a >160-fold potency window driven entirely by variations in the R-group substituent [1]. This demonstrates that the piperidine-carbothioamide core is a productive scaffold for NPY-Y2 antagonism, but potency is exquisitely sensitive to the specific substitution pattern. The target compound, bearing the 4-benzyl and 4-(difluoromethoxy)phenyl groups, occupies a distinct position within this SAR landscape; its specific IC50 has not been reported publicly, but the SAR table confirms that closely related substitution patterns can produce single-digit micromolar to sub-micromolar activity [1].

GPCR antagonism Neuropeptide Y High-throughput screening

Procurement-Relevant Application Scenarios for 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide (CAS 398996-25-3) Based on Evidentiary Differentiation


GPCR Antagonist Screening Libraries: NPY-Y2 Receptor Pharmacology

Investigators building focused screening libraries for neuropeptide Y receptor subtypes should procure this compound specifically because the piperidine-carbothioamide scaffold has validated antagonist activity at NPY-Y2 in the NIH Molecular Libraries Program, with potency ranging from 0.22 μM to >35.4 μM depending on substitution [1]. The 4-benzyl and 4-(difluoromethoxy)phenyl substituent combination on the target compound represents a unique entry in the SAR landscape that has not been characterized in peer-reviewed literature, making it valuable for expanding SAR understanding. The piperazine analog (CAS 398996-28-6) is not an acceptable substitute due to the altered protonation state at the heterocycle core [2], which can shift receptor-binding kinetics and selectivity.

Metabolic-Stability Optimization Programs: Fluorine-Containing Lead Series

Medicinal chemistry teams optimizing metabolic stability in a piperidine-containing lead series should consider this compound for its 4-(difluoromethoxy)phenyl substituent. The –OCF2H group provides a ΔLogP of approximately +0.9 to +1.2 units over the corresponding methoxy analog , while its conformational dipole-switching capacity (documented for the –OCF2H motif) [3] can enable adaptation to both hydrophobic binding pockets and polar exit channels. This makes it a strategically positioned compound for balancing passive permeability and aqueous solubility—critical parameters in CNS drug design. The 2-methyl and 2-ethyl analogs (CAS 398996-22-0 and CAS 398996-23-1) lack the 4-benzyl lipophilic anchor and therefore occupy different property space .

Metalloenzyme Inhibitor Discovery: Carbothioamide as a Sulfur-Donor Pharmacophore

For research programs targeting metalloenzymes that require or benefit from soft Lewis base (sulfur) coordination—such as zinc-dependent histone deacetylases, copper-containing amine oxidases, or iron-sulfur cluster enzymes—this compound provides the carbothioamide (–C(=S)–NH–) moiety as a metal-chelating pharmacophore [4]. The thioamide sulfur is a soft Lewis base that preferentially binds late transition metal ions, in contrast to the hard Lewis base oxygen of the corresponding amide analog [5]. The piperidine and piperazine analogs differ in the number and disposition of nitrogen lone pairs available for auxiliary metal coordination, making core selection critical for structure-based inhibitor design.

Chemical Probe Development: Unique Physicochemical Property Pairing for Target Engagement Studies

Chemical biology groups developing target-engagement probes should evaluate this compound for its distinctive combination of (i) a moderate molecular weight (376.5 Da) that remains within lead-like chemical space, (ii) a carbothioamide moiety offering distinct hydrogen-bond donor strength (N–H pKa ~12–13) [4] versus standard amides, and (iii) a difluoromethoxy group that provides both lipophilicity and ¹⁹F NMR spectroscopic handle capability for binding and metabolism studies. The ¹⁹F nucleus in the –OCF2H group (two equivalent fluorine atoms, δ ~ −80 to −90 ppm) provides a sensitive NMR probe for direct binding assays, protein-observed ¹⁹F NMR, and cellular pharmacokinetic measurements without requiring radiolabeling.

Quote Request

Request a Quote for 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.